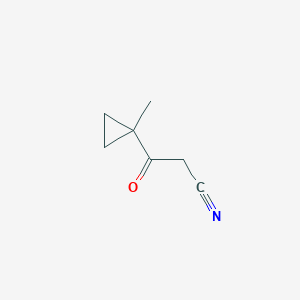

3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Overview

Description

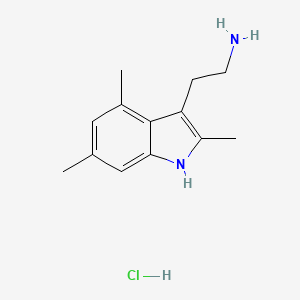

3-(1-Methylcyclopropyl)-3-oxopropanenitrile, also known as 1-methylcyclopropylacetonitrile, is a cyclic organic compound with a molecular formula of C6H9NO. This compound is a colorless liquid with a boiling point of 192°C and a melting point of −17°C. It is a member of the acetonitrile family and has a variety of applications in organic synthesis and scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(1-Methylcyclopropyl)-3-oxopropanenitrile plays a significant role in the synthesis of various heterocyclic compounds. For instance, its reactions with different compounds under certain conditions have led to the formation of pyrazolo[3,4-b]pyridines (Majidi Arlan, Javahershenas, & Khalafy, 2020), 1,7-fused indolines (Zhou, Wang, Li, & Wang, 2016), and 4,5-dihydrofuran-3-carbonitriles (Yılmaz, Uzunalioğlu, & Pekel, 2005). These synthetic processes demonstrate its utility in producing structurally diverse compounds with potential biological and pharmacological activities.

Synthesis and Antimicrobial Activities

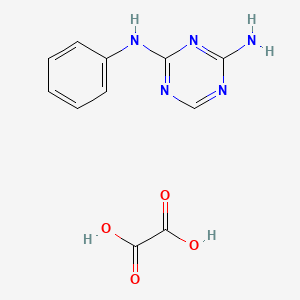

The molecule has been utilized as a key component in the synthesis of novel heterocyclic substances with promising antimicrobial activities. A notable example includes its role in producing indolyl-5-amino-2-phenyl-1,2,3-triazoles, which have shown strong antimicrobial activities against various organisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Radical Cyclization Reactions

This compound is also significant in radical cyclization reactions. Studies have shown that its reaction with alkenes in the presence of cerium(IV) ammonium nitrate or manganese(III) acetate can lead to the formation of dihydrofurans and other complex structures (Yılmaz, 2011), (Hocaoglu & Yılmaz, 2019). These reactions are important for generating molecular complexity and have implications in various fields of chemistry.

Ring-Opening Reactions

The compound's role in ring-opening reactions is another area of interest. It has been demonstrated that Lewis acid-catalyzed ring-opening of related cyclopropanes can be effectively carried out, leading to significant synthetic applications (Lifchits & Charette, 2008).

properties

IUPAC Name |

3-(1-methylcyclopropyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPAKADVCIANQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539182 | |

| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88485-78-3 | |

| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)